Mutagenic Potency in Salmonella TA98
In the Salmonella typhimurium Ames test using the pre-incubation method with S9 mix, APNH induced a significantly higher number of revertants per microgram than the structurally related analog 9-(4'-amino-3'-methylphenyl)-9H-pyrido[3,4-b]indole (3'-AMPNH) [1]. In strain TA98, APNH was 4.6-fold more mutagenic. This difference was even more pronounced in the nitroreductase- and O-acetyltransferase-overproducing strain YG1024, where APNH was 2.6-fold more potent [2]. The parent compound, norharman, is non-mutagenic under these conditions (0 revertants/µg) [3]. This quantifiable difference is critical for researchers selecting a positive control or a potent genotoxin for mechanism-of-action studies.
| Evidence Dimension | Mutagenic activity (revertants/µg) in S. typhimurium with S9 mix |
|---|---|
| Target Compound Data | TA98: 187,000 rev/µg; YG1024: 1,783,000 rev/µg |
| Comparator Or Baseline | 3'-AMPNH: TA98: 41,000 rev/µg; YG1024: 698,000 rev/µg; Norharman: 0 rev/µg |
| Quantified Difference | APNH is 4.6-fold more mutagenic than 3'-AMPNH in TA98; 2.6-fold more mutagenic in YG1024 |
| Conditions | S. typhimurium TA98 and YG1024, pre-incubation method, with S9 mix |
Why This Matters
The superior mutagenic potency of APNH ensures robust, reproducible signals in genotoxicity screening assays, reducing the risk of false negatives compared to weaker analogs.
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